![molecular formula C16H11NO4 B5662413 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate CAS No. 5759-57-9](/img/structure/B5662413.png)
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
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Overview
Description
This compound is part of a broader class of chemicals that include benzoxazinones and benzoxazines, which are significant for their structural motifs in natural products and bioactive compounds. Their synthesis typically requires transition-metal catalysts and pre-functionalized substrates, but novel methods offer more sustainable approaches.
Synthesis Analysis
The synthesis of related compounds involves novel sequences leading to derivatives with specified structural features. For example, the synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives has been characterized using various spectroscopic methods, indicating the precision in achieving desired structural attributes (Guguloth, 2019).
Molecular Structure Analysis
Structural analyses of these compounds are often conducted using NMR, IR, and mass spectroscopy to confirm their complex structures. The molecular structure is crucial for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
Chemical reactions involving benzoxazinone derivatives can vary, including Michael addition reactions and electrochemical C-H amination, providing efficient access to heterocycles. These reactions underscore the compounds' reactivity and potential for further functionalization (Wesenberg et al., 2017).
properties
IUPAC Name |
[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(19)21-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHDQICKKWTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353593 |
Source
|
Record name | STK027832 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805232 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5759-57-9 |
Source
|
Record name | STK027832 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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